N'-[(E)-{5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl}methylidene]furan-2-carbohydrazide
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Overview
Description
N’-[(E)-{5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl}methylidene]furan-2-carbohydrazide is a complex organic compound that features a unique combination of functional groups, including a triazole ring, furan rings, and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl}methylidene]furan-2-carbohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the reaction of thiosemicarbazide with carboxylic acid chlorides, followed by thermal cyclization.
S-Alkylation: The triazole thiol derivative is then S-alkylated using halogenated acetals and cesium carbonate.
Formation of the Furan Rings: The furan rings are introduced through cyclization reactions involving appropriate precursors.
Condensation Reaction: The final step involves the condensation of the furan-2-carbohydrazide with the triazole derivative to form the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-{5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl}methylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole or furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential antimicrobial, anticancer, and antifungal activities.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N’-[(E)-{5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl}methylidene]furan-2-carbohydrazide is not fully understood. it is believed to interact with various molecular targets through its functional groups. The triazole ring, for example, can bind to metal ions or enzymes, potentially inhibiting their activity. The furan rings and carbohydrazide moiety may also contribute to the compound’s biological activity by interacting with cellular components .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal drug that shares the triazole ring structure.
Alprazolam: A triazole-containing anxiolytic medication.
1,2,4-Triazole Derivatives: Various compounds with similar triazole structures used in medicinal chemistry.
Uniqueness
N’-[(E)-{5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl}methylidene]furan-2-carbohydrazide is unique due to its combination of triazole, furan, and carbohydrazide moieties. This unique structure provides a diverse range of chemical reactivity and potential biological activities, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C24H17N5O3S |
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Molecular Weight |
455.5 g/mol |
IUPAC Name |
N-[(E)-[5-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl]methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C24H17N5O3S/c30-23(20-12-7-15-31-20)27-25-16-19-13-14-21(32-19)33-24-28-26-22(17-8-3-1-4-9-17)29(24)18-10-5-2-6-11-18/h1-16H,(H,27,30)/b25-16+ |
InChI Key |
PSMUKQBNVYMZLB-PCLIKHOPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SC4=CC=C(O4)/C=N/NC(=O)C5=CC=CO5 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SC4=CC=C(O4)C=NNC(=O)C5=CC=CO5 |
Origin of Product |
United States |
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